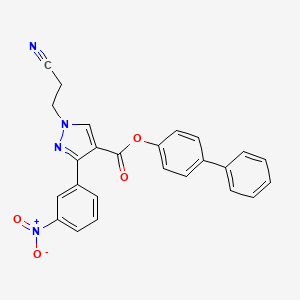![molecular formula C23H24N4O5 B4172473 N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide](/img/structure/B4172473.png)
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
Descripción general
Descripción
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl group, a nitrobenzamide moiety, and a dioxoisoindole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-N-cyclohexylacetamide with potassium phthalimide to form an intermediate, which is then further reacted with 5-nitro-2-aminobenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide: This compound shares a similar core structure but lacks the nitrobenzamide moiety.
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylacetamide: Another related compound with a methyl group instead of the ethylamino group.
Uniqueness
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(25-15-6-2-1-3-7-15)19-14-16(27(31)32)10-11-20(19)24-12-13-26-22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-11,14-15,24H,1-3,6-7,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGZREATRDDMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4172393.png)
![N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4172400.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4172414.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4172430.png)
amino]benzamide](/img/structure/B4172432.png)

![ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4172447.png)
![Ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate](/img/structure/B4172453.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172458.png)
![methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4172481.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4172482.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
